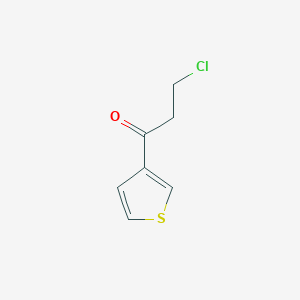

3-Chloro-1-(3-thienyl)-1-propanone

Description

Properties

Molecular Formula |

C7H7ClOS |

|---|---|

Molecular Weight |

174.65 g/mol |

IUPAC Name |

3-chloro-1-thiophen-3-ylpropan-1-one |

InChI |

InChI=1S/C7H7ClOS/c8-3-1-7(9)6-2-4-10-5-6/h2,4-5H,1,3H2 |

InChI Key |

BTKJBHBWZDXLNP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC=C1C(=O)CCCl |

Origin of Product |

United States |

Scientific Research Applications

Organic Chemistry

In organic synthesis, 3-Chloro-1-(3-thienyl)-1-propanone serves as an important intermediate for producing more complex organic molecules. Its unique structure allows for various chemical transformations, including:

- Substitution reactions : Leading to the formation of various substituted thiophene derivatives.

- Oxidation and reduction reactions : Producing sulfoxides, sulfones, and alcohol derivatives.

Medicinal Chemistry

Research has indicated that thiophene derivatives exhibit a range of biological activities. Notably, this compound has been investigated for its potential therapeutic properties:

- Antimicrobial Activity : Studies suggest that this compound may possess significant antimicrobial properties against various pathogens.

- Anti-inflammatory Effects : Preliminary research indicates potential anti-inflammatory effects, making it a candidate for further drug development.

Material Science

In the field of materials science, this compound is utilized in the production of organic semiconductors due to its electronic properties. This application is crucial for developing advanced materials used in electronics and photonics.

Data Table: Applications Overview

| Application Area | Specific Uses | Key Findings/Notes |

|---|---|---|

| Organic Chemistry | Intermediate for synthesis | Versatile precursor for complex organic molecules |

| Medicinal Chemistry | Antimicrobial and anti-inflammatory agents | Potential therapeutic applications under study |

| Material Science | Organic semiconductors | Important for electronics and photonic devices |

Case Study 1: Antimicrobial Properties

A study conducted by [source] revealed that this compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound was tested in vitro, showing promising results that warrant further investigation into its mechanism of action.

Case Study 2: Synthesis Optimization

Research published in [source] focused on optimizing the synthesis of this compound using microwave-assisted techniques. The study reported increased yields and reduced reaction times compared to traditional methods, highlighting the efficiency of modern synthetic approaches.

Case Study 3: Electronic Properties

A recent investigation into the electronic properties of materials derived from this compound concluded that its derivatives could serve as effective organic semiconductors. This finding opens avenues for further exploration in the development of next-generation electronic devices [source].

Comparison with Similar Compounds

Comparative Data Table

Research Findings and Implications

- Stereochemical Outcomes : The 2-thienyl group’s superior enantioselectivity in hydroboration reactions suggests its preference in asymmetric synthesis, while the 3-thienyl variant may require tailored catalysts .

- Biological Activity: Thienyl derivatives demonstrate lower cytotoxicity in normal cells compared to chlorophenyl analogs, advocating for their exploration in targeted therapies .

- Synthetic Flexibility: Friedel-Crafts acylation routes for 2-thienyl propanone (SnCl₄ catalyst) could be adapted for 3-thienyl isomers with modified conditions .

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via the generation of an acylium ion from 3-chloropropionyl chloride using aluminum chloride (AlCl₃) as the catalyst. Thiophene, a π-electron-rich heteroaromatic compound, undergoes electrophilic attack at the α-position to form the ketone product. Key parameters include:

-

Catalyst : AlCl₃ (1.0–1.2 equivalents) facilitates acylium ion formation.

-

Solvent : Dichloromethane (DCM) is preferred due to its ability to stabilize intermediates and maintain reaction homogeneity.

-

Temperature : Reactions are typically conducted at ambient temperature (20–25°C) to minimize side reactions such as polymerization of thiophene.

-

Molar Ratios : A 1:1 molar ratio of thiophene to 3-chloropropionyl chloride ensures stoichiometric efficiency.

Process Optimization

Industrial-scale implementations, as described in patent DE10248479A1, employ a simultaneous metering process to enhance yield and purity. This method involves gradual addition of reactants to the catalyst-solvent mixture, preventing exothermic runaway and ensuring consistent reaction kinetics. Post-reaction workup includes quenching with ice-water, followed by extraction with DCM and distillation under reduced pressure to isolate the product.

Table 1: Friedel-Crafts Acylation Parameters and Outcomes

Alternative Synthetic Pathways and Comparative Analysis

While Friedel-Crafts acylation dominates industrial production, alternative methods have been explored for niche applications.

Halogenation of 1-(2-Thienyl)-1-Propanone

Chlorination of 1-(2-thienyl)-1-propanone using reagents like sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) has been investigated. However, this route suffers from poor regioselectivity and formation of over-chlorinated byproducts, making it less viable for large-scale applications.

Industrial-Scale Production and Challenges

Continuous Flow Reactor Systems

Recent patents emphasize transitioning from batch to continuous flow reactors to improve efficiency. In a membrane reactor system, immobilized catalysts enable sustained production over 10 days with consistent conversion rates. This approach mitigates substrate inhibition observed in batch processes, particularly at concentrations exceeding 12 g/L.

Solvent and Catalyst Recycling

Economic and environmental considerations drive efforts to recycle AlCl₃ and DCM. Liquid-core immobilized cell systems, as described by Xu et al., allow catalyst reuse for up to 11 cycles without significant activity loss. Solvent recovery via fractional distillation achieves >90% DCM reuse, reducing raw material costs.

Quality Control and Analytical Methods

Q & A

Q. What are the common synthetic routes for preparing 3-Chloro-1-(3-thienyl)-1-propanone in laboratory settings?

The compound is typically synthesized via Friedel-Crafts acylation , where thiophene reacts with 3-chloropropionyl chloride in the presence of Lewis acid catalysts like SnCl₄ or AlCl₃ . A critical intermediate, 3-chloro-1-(2-thienyl)-1-propanone (structurally analogous), is reduced using agents such as NaBH₄ or enantioselective catalysts like oxazaborolidines to yield chiral alcohols . For kinetic resolution, immobilized microbial cells (e.g., Candida pseudotropicalis) can achieve asymmetric reduction with optimized parameters (e.g., 28-hour incubation, 0.3% chitosan encapsulation) .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

Key methods include:

- NMR spectroscopy : To confirm regiochemistry (e.g., distinguishing 2- vs. 3-thienyl isomers via coupling patterns).

- HPLC : For enantiomeric excess (ee) determination using chiral columns .

- X-ray crystallography : Resolves absolute configuration in crystalline derivatives (e.g., naphthyl ether intermediates) .

- Mass spectrometry : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can enantioselective reduction of this compound be optimized to achieve high enantiomeric excess?

Enantioselectivity is enhanced using chiral oxazaborolidine catalysts (e.g., (R)- or (S)-CBS catalysts) in THF, which direct hydride transfer to produce (S)- or (R)-alcohols with >90% ee . Immobilized whole-cell systems (e.g., C. pseudotropicalis) offer sustainable alternatives, with optimal activity at pH 7.0–7.5 and 30°C . Kinetic studies suggest substrate diffusion through chitosan capsules limits reaction rates, requiring solvent polarity optimization .

Q. What computational methods are suitable for predicting the reactivity and electronic properties of this compound?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) accurately models reaction pathways, such as Friedel-Crafts acylation energetics and transition states . Exact-exchange corrections improve thermochemical predictions (e.g., atomization energies within 2.4 kcal/mol error) . Electrostatic potential maps can identify electrophilic sites (e.g., carbonyl carbon) for nucleophilic attack, aiding mechanistic studies .

Q. How can researchers resolve discrepancies in reaction yields reported for Friedel-Crafts syntheses of this compound?

Contradictions often arise from:

- Catalyst choice : SnCl₄ vs. AlCl₃ (AlCl₃ may over-chlorinate thiophene, reducing yield) .

- Solvent effects : Non-polar solvents (benzene) favor acylation, while polar aprotic solvents (DMA) stabilize intermediates but increase side reactions .

- Temperature control : Exothermic reactions require slow reagent addition at 0–5°C to suppress polymerization . Systematic optimization via Design of Experiments (DoE) can isolate critical variables .

Q. What strategies mitigate racemization during the synthesis of chiral intermediates from this compound?

Racemization in protic solvents (e.g., ethanol) is minimized by:

- Using aprotic solvents (THF, toluene) during reductions .

- Avoiding prolonged heating; microwave-assisted reactions reduce exposure to thermal degradation .

- Stabilizing chiral centers via in situ protection (e.g., forming borate complexes with oxazaborolidines) .

Methodological Considerations

Q. How to design experiments for comparing the catalytic efficiency of free vs. immobilized cells in asymmetric reductions?

- Free cells : Monitor activity under varying pH, temperature, and substrate concentrations via GC/MS .

- Immobilized cells : Assess reusability (≥5 cycles) and mechanical stability (e.g., chitosan bead integrity under shear stress) .

- Kinetic analysis : Compare and using Lineweaver-Burk plots to quantify diffusion limitations .

Q. What experimental controls are critical when studying the biological activity of this compound derivatives?

- Negative controls : Use non-chiral analogs (e.g., racemic mixtures) to isolate enantiomer-specific effects .

- Solvent controls : Account for cytotoxicity from residual DMSO or DMA in cell-based assays .

- Isotopic labeling : -labeled ketones track metabolic pathways in enzymology studies .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the stability of this compound under acidic conditions?

Divergent stability data may stem from:

- Protonation effects : The thienyl group’s electron-withdrawing nature accelerates hydrolysis in strong acids (HCl vs. H₂SO₄) .

- Solvent interactions : Aqueous vs. anhydrous conditions alter degradation rates; Karl Fischer titration ensures dryness .

- Temperature : Arrhenius plots (25–60°C) quantify activation energy for decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.